![molecular formula C10H9BrN2 B3269159 6-Bromo-8-methylquinolin-5-amine CAS No. 50358-36-6](/img/structure/B3269159.png)
6-Bromo-8-methylquinolin-5-amine
Overview
Description
6-Bromo-8-methylquinolin-5-amine: is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are nitrogen-containing bicyclic compounds that are widely found in nature and are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics . The quinoline nucleus is present in numerous biological compounds, including antimalarial, antimicrobial, antiviral, anticancer, and anti-inflammatory agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-methylquinolin-5-amine typically involves the bromination of 8-methylquinoline followed by amination. One common method involves the use of 6-bromo-8-nitroquinoline as a starting material, which is then reduced to this compound using iron metal in a mixture of ethanol, acetic acid, and water .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-8-methylquinolin-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different quinoline derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Organometallic reagents such as Grignard reagents or organolithium compounds.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various biaryl compounds, while substitution reactions can yield a wide range of functionalized quinoline derivatives.
Scientific Research Applications
Chemistry: 6-Bromo-8-methylquinolin-5-amine is used as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in various chemical research applications .
Biology: Quinoline derivatives, including this compound, have shown significant biological activities such as antimicrobial, antiviral, and anticancer properties .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting infectious diseases and cancer .
Industry: In the industrial sector, quinoline derivatives are used in the production of dyes, catalysts, and materials .
Mechanism of Action
The mechanism of action of 6-Bromo-8-methylquinolin-5-amine is related to its ability to interact with various molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, these compounds can interfere with other cellular processes, contributing to their broad-spectrum biological activities.
Comparison with Similar Compounds
8-Methylquinoline: A precursor in the synthesis of 6-Bromo-8-methylquinolin-5-amine.
6-Bromoquinoline: Another brominated quinoline derivative with similar chemical properties.
8-Hydroxyquinoline: Known for its antimicrobial and antifungal activities.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methyl groups on the quinoline ring enhances its reactivity and potential for further functionalization, making it a valuable intermediate in synthetic chemistry.
Biological Activity
Overview
6-Bromo-8-methylquinolin-5-amine is a derivative of quinoline, a class of compounds recognized for their diverse biological activities. Quinoline derivatives have been extensively studied for their potential applications in medicinal chemistry, particularly in the development of therapeutic agents against various diseases, including cancer and infectious diseases.
The synthesis of this compound typically involves the bromination of 8-methylquinoline followed by amination. A common synthetic route includes starting from 6-bromo-8-nitroquinoline, which can be reduced to the amine using iron in a mixture of ethanol and acetic acid. This compound can undergo various chemical reactions, including:
- Substitution Reactions : The bromine atom can be replaced with other functional groups.
- Oxidation and Reduction : The compound can be modified to create different derivatives.
- Coupling Reactions : It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Antimicrobial Properties
Quinoline derivatives, including this compound, have demonstrated significant antimicrobial activity. Studies have shown that these compounds can inhibit bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. This mechanism is crucial for their application as antibacterial agents.
Anticancer Activity
Recent research indicates that this compound exhibits anticancer properties by inhibiting specific kinases and phosphatases involved in cancer progression. For instance, studies have reported that quinoline derivatives can affect signaling pathways critical for tumor growth and metastasis .
Antimalarial Activity
The compound also shows promise as an antimalarial agent. In vitro studies have demonstrated its efficacy against Plasmodium falciparum, with IC50 values comparable to established antimalarial drugs like chloroquine. The antimalarial activity is attributed to its ability to interfere with hematin crystallization, a critical process in the malaria parasite's lifecycle .
Case Studies
- Antimicrobial Efficacy : In a study examining various quinoline derivatives, this compound was tested against multiple bacterial strains. It exhibited significant inhibition zones comparable to standard antibiotics, indicating its potential as an effective antimicrobial agent .
- Anticancer Mechanisms : Research focusing on the impact of quinoline derivatives on cancer cell lines revealed that this compound effectively inhibited cell proliferation in both sensitive and resistant cancer lines. The compound's mechanism involves modulation of key signaling pathways related to cell survival and apoptosis .
- Antimalarial Activity : A recent evaluation of synthetic quinoline compounds revealed that this compound had potent activity against chloroquine-sensitive and resistant strains of P. falciparum, with IC50 values indicating strong potential for development into a new antimalarial drug .
Data Summary
Properties
IUPAC Name |
6-bromo-8-methylquinolin-5-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-6-5-8(11)9(12)7-3-2-4-13-10(6)7/h2-5H,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQDEFLPJFXNOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1N=CC=C2)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101301612 | |
Record name | 6-Bromo-8-methyl-5-quinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101301612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50358-36-6 | |
Record name | 6-Bromo-8-methyl-5-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50358-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-8-methyl-5-quinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101301612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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